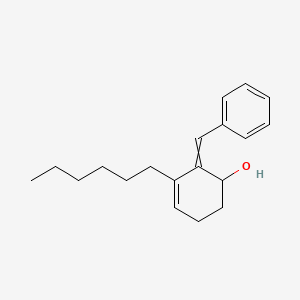
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione typically involves the following steps:
Michael Addition: The reaction between acetates and acrylamides using potassium tert-butoxide as a promoter.
Intramolecular Nucleophilic Substitution: This step follows the Michael addition, leading to the formation of the piperidine-2,6-dione core.
Industrial Production Methods
The industrial production of this compound can be achieved through solvent-free conditions, which offer excellent functional group tolerance and high yields . This method is scalable and can be performed on a kilo-scale, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to inhibit certain enzymes or interact with ion channels, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione: This compound shares a similar piperidine-2,6-dione core but has different substituents, leading to distinct properties and applications.
Piperidine-2,6-diones: These compounds are a broader class of molecules with various substituents, used in the synthesis of drugs and other bioactive molecules.
Uniqueness
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919083-03-7 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4,4-dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H17NO2/c1-15(2)10-13(17)16(14(18)11-15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
CQFTXCMJEQTMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


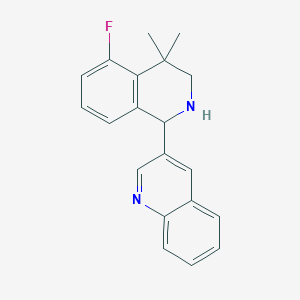
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
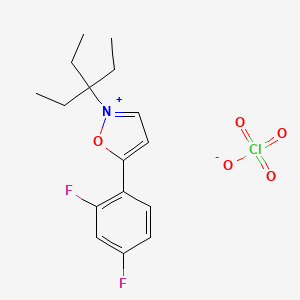
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)

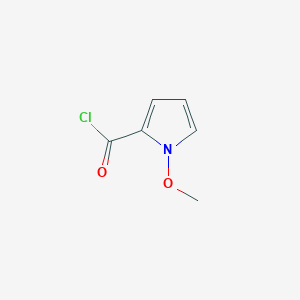

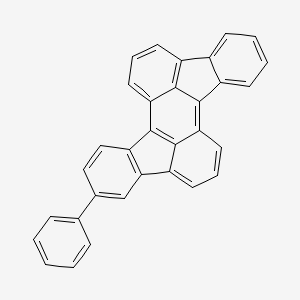
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
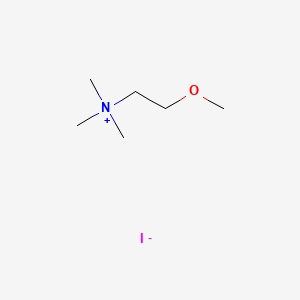
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
